molecular formula C7H8BBrO3 B1523253 4-Bromo-2-methoxyphenylboronic acid CAS No. 889849-21-2

4-Bromo-2-methoxyphenylboronic acid

Cat. No.: B1523253
CAS No.: 889849-21-2
M. Wt: 230.85 g/mol
InChI Key: VJWDDRPEDLXFLY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenylboronic acid is a boronic acid derivative . It is widely used in organic synthesis for carbon-carbon bond formation . The molecular formula of this compound is C7H8BBrO3 .


Synthesis Analysis

In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . The synthesis of similar compounds has been reported via borylation, oxidation, nitration, esterification, and hydrogenation .


Molecular Structure Analysis

The molecular weight of this compound is 230.85 g/mol . The InChI code of this compound is 1S/C7H8BBrO3/c1-12-7-4-5 (9)2-3-6 (7)8 (10)11/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

Boronic acids are generally used as building blocks and synthetic intermediates . They are used in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The density of this compound is 1.6±0.1 g/cm3 . The boiling point of this compound is 354.5±52.0ºC at 760 mmHg .

Scientific Research Applications

Supramolecular Assemblies

4-Bromo-2-methoxyphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. Research has shown that phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, form complexes with various compounds due to hydrogen bonding interactions. These assemblies have potential applications in the field of molecular recognition and sensor development (Pedireddi & Seethalekshmi, 2004).

Suzuki Cross-Coupling Reactions

The compound has been utilized in Suzuki cross-coupling reactions to synthesize novel heteroarylpyridine derivatives. This type of reaction is fundamental in the field of organic chemistry for creating carbon-carbon bonds and thus has broad applications in the synthesis of various organic compounds, including pharmaceuticals (Parry et al., 2002).

Fluorescence Quenching Studies

In the realm of photophysics, derivatives of this compound, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties. These studies are crucial for understanding the interaction of these compounds with light, which has implications in sensor technology and material science (Geethanjali, Nagaraja, & Melavanki, 2015).

Bromophenol Derivatives Research

Research on bromophenol derivatives from the red alga Rhodomela confervoides has included compounds structurally related to this compound. These studies are significant for identifying new compounds with potential pharmaceutical applications (Zhao et al., 2004).

Catalytic Applications

The compound has been involved in studies exploring very fast Suzuki–Miyaura reactions catalyzed by Pd(OAc)2, demonstrating its utility in efficient and rapid chemical transformations. This research is relevant in the development of new catalytic processes in organic chemistry (Zotto et al., 2008).

Pharmaceutical Synthesis

In pharmaceutical research, this compound derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives based on thiophene have been studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Boronic acids are generally known to be water-soluble , which could potentially influence their bioavailability and distribution.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic acids, a reaction that this compound may undergo, is known to be considerably accelerated at physiological pH . Additionally, the compound is water-soluble, which may influence its action, efficacy, and stability in aqueous environments .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, and H335 . In case of contact, it is recommended to flush the eyes by separating the eyelids with fingers .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methoxyphenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with the palladium catalyst, leading to the desired product .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound is also known to influence gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with these biomolecules are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular function. For example, the compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its activity and its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWDDRPEDLXFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681883
Record name (4-Bromo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889849-21-2
Record name (4-Bromo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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